molecular formula C21H20FN3OS2 B2685776 (6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359128-20-3

(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2685776
CAS RN: 1359128-20-3
M. Wt: 413.53
InChI Key: LJJCZYJMJHSFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of fluoroquinoline . Fluoroquinolones are a family of synthetic broad-spectrum antibiotics, which are active against both Gram-positive and Gram-negative bacteria . They work by inhibiting bacterial DNA gyrase, a type II topoisomerase, and topoisomerase IV, which is an enzyme necessary to separate replicated DNA, thereby inhibiting cell division .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media. This reaction forms an intermediate compound, which then reacts with various substituted amines to produce the final product . The use of microwave synthesizer can shorten the reaction time and increase the yield .

Scientific Research Applications

Fluorescent Labeling and Sensing

Quinolone derivatives have been explored for their potential as fluorescent labeling agents and sensors due to their strong fluorescence and stability in various pH conditions. For instance, the study of novel stable fluorophores with strong fluorescence across a wide pH range in aqueous media highlights the utility of such compounds in biomedical analysis (Hirano et al., 2004). These characteristics suggest that “(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” could be similarly applied for fluorescent labeling in biological systems, providing a tool for the visualization and study of cellular processes.

Anticancer Activity

Quinoline derivatives have shown promise in anticancer research, particularly in the inhibition of tubulin polymerization, a critical process in cell division. The synthesis and evaluation of 2-anilino-3-aroylquinolines demonstrated significant cytotoxic activity against various human cancer cell lines, indicating the potential of quinoline derivatives as anticancer agents (Srikanth et al., 2016). This suggests that “(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” may also possess anticancer properties worth exploring, particularly in the development of new therapeutic agents targeting tubulin polymerization.

Antibacterial Properties

Quinolones are well-known for their antibacterial activity, and derivatives such as “(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” may offer novel approaches to antibiotic development. Research on quinolone antibacterials has identified compounds with potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994). These findings underscore the potential of quinoline derivatives in addressing the growing challenge of antibiotic resistance, suggesting that “(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” could contribute to the development of new antibacterial agents.

properties

IUPAC Name

[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS2/c1-27-16-4-2-3-15(12-16)24-20-17-11-14(22)5-6-19(17)23-13-18(20)21(26)25-7-9-28-10-8-25/h2-6,11-13H,7-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJCZYJMJHSFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.